molecular formula C9H13N3 B2982252 1-(Pyridin-2-yl)pyrrolidin-3-amine CAS No. 454482-15-6

1-(Pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B2982252
CAS No.: 454482-15-6
M. Wt: 163.224
InChI Key: WGDHXHKTNGOFPW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)pyrrolidin-3-amine is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-pyridylboronic acid reacts with a pyrrolidine derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

    Pyrrolidine: A simple heterocyclic amine with a five-membered ring.

    2-Aminopyridine: A pyridine derivative with an amino group at the 2-position.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness: 1-(Pyridin-2-yl)pyrrolidin-3-amine is unique due to its dual ring structure, which combines the properties of both pyridine and pyrrolidine. This structural feature enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDHXHKTNGOFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454482-15-6
Record name 1-(pyridin-2-yl)pyrrolidin-3-amine
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